molecular formula C12H15FO3 B1359269 Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate CAS No. 691904-77-5

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Cat. No. B1359269
CAS RN: 691904-77-5
M. Wt: 226.24 g/mol
InChI Key: ZTHVZSUQIOWMDB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate, also known as Fluorofenprop, is an organic compound that has been used in a variety of scientific studies. It is a white crystalline powder that has a melting point of 115-117°C and is soluble in organic solvents, such as ethanol and ethyl acetate. Fluorofenprop has been studied for its potential applications in the fields of organic synthesis, drug development, and chemical biology.

Scientific Research Applications

Chemical Interactions

  • A study found an unusual C⋯π interaction of the non-hydrogen bond type in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, revealing the importance of electrostatic interactions in such compounds (Zhang, Tong, Wu, & Zhang, 2012).
  • Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and a related compound demonstrated rare N⋯π and O⋯π interactions, emphasizing nonhydrogen bonding interactions in their crystal packing (Zhang, Wu, & Zhang, 2011).

Copolymerization and Material Science

  • Novel trisubstituted ethylenes, including compounds similar to Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate, were prepared and copolymerized with styrene, indicating their potential in polymer science (Kharas et al., 2016).
  • A similar study expanded on the synthesis and copolymerization of such compounds, emphasizing their utility in creating novel materials (Kharas et al., 2017).

Pharmaceutical Applications

  • Ethyl (E,Z,E,E)-3,7-dimethyl-4-fluoro-9-(4-methoxy-2,3,6-trimethylphenyl)nonatetraenoate, a related compound, showed marked regression of chemically induced skin papillomas in mice, indicating potential in pharmaceutical applications (Chan, Specian, & Pawson, 1982).

Synthetic Routes and Intermediates

  • The enzyme-mediated synthesis of compounds similar to this compound was developed as intermediates for pharmaceuticals, highlighting the compound's role in synthesizing more complex molecules (Brenna, Fuganti, Gatti, & Parmeggiani, 2009).

properties

IUPAC Name

ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHVZSUQIOWMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of ethyl (2E)-3-(2-fluoro-4-methoxyphenyl)acrylate (7.07 g, 31.5 mmol), tetrahydrofuran (50 mL), ethanol (5 mL) and platinum oxide (300 mg) was stirred overnight under a hydrogen atmosphere at room temperature. The catalyst was filtered off and the filtrate was concentrated. The residue was purified by silica gel column chromatography (20% ethyl acetate/hexane) to give the title compound (5.97 g, yield 84%) as a colorless oil.
Quantity
7.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

An oven dried flask was charged with sodium hydride (60%) (389 mg, 9.73 mmol) and THF (25 mL) and cooled to 0° C. Triethyl phosphonoacetate (1.948 mL, 9.73 mmol) was added dropwise and the reaction was heated to 50° C. for 1 hr. The reaction was then cooled to 0° C., and 2-fluoro-4-methoxy-benzaldehyde (1000 mg, 6.49 mmol) was added via cannula in THF (4×5 mL). The reaction was then heated at reflux for 16 hours. Next, the reaction was cooled to room temperature and diluted with ethyl acetate (75 mL). The organic layer was washed with water (2×75 mL) and brine (75 mL), dried over sodium sulfate, filtered, and concentrated. The residue was dissolved in ethanol (20 mL) and 10% palladium on carbon (100 mg) was added. The reaction was placed under an atmosphere of H2 (balloon) and stirred for 4 hours. The reaction was then filtered and concentrated. Purification of the residue via flash chromatography on silica gel (0 to 40% ethyl acetate/hexanes) afforded ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate. 1H NMR (CDCl3, 500 MHz) δ 7.09 (t, J=8.5 Hz, 1H), 6.60 (m, 2H), 4.12 (q, J=7.2 Hz, 2H), 3.77 (s, 3H), 2.90 (t, J=7.6 Hz, 2H), 2.58 (t, J=7.7 Hz, 2H), 1.23 (t, J=7.2 Hz, 3H).
Quantity
389 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
Triethyl phosphonoacetate
Quantity
1.948 mL
Type
reactant
Reaction Step Two
Quantity
1000 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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